3,4-Dibromo-6-hydroxy (1H)indazole

physicochemical properties boiling point thermal stability

This 3,4-Dibromo-6-hydroxy (1H)indazole is a specialized heterocyclic building block featuring a dual-bromine substitution pattern (C3 and C4) and a 6-hydroxy group. Unlike mono-brominated or non-halogenated indazoles, its unique structure enables sequential palladium-catalyzed cross-coupling for efficient library synthesis in kinase drug discovery. Its high predicted boiling point (~464.5 °C) and density (2.3 g/cm³) ensure stability in high-temperature reactions and utility in heavy-atom crystallography. Standard purity is ≥95%. Contact vendors for lead time and volume pricing.

Molecular Formula C7H4Br2N2O
Molecular Weight 291.93 g/mol
CAS No. 887568-91-4
Cat. No. B1436674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-hydroxy (1H)indazole
CAS887568-91-4
Molecular FormulaC7H4Br2N2O
Molecular Weight291.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)Br)O
InChIInChI=1S/C7H4Br2N2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
InChIKeyJSVLIFDHAOWVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-6-hydroxy (1H)indazole (CAS 887568-91-4): A Halogenated Indazole Building Block with Unique Physicochemical Profile


3,4-Dibromo-6-hydroxy (1H)indazole (CAS 887568-91-4) is a heterocyclic building block belonging to the indazole family, characterized by a specific substitution pattern featuring two bromine atoms at the 3- and 4-positions and a hydroxyl group at the 6-position on the indazole core. This compound, with a molecular weight of 291.93 g/mol, is primarily utilized as a synthetic intermediate in medicinal chemistry [1]. Its structure differentiates it from more common, less-substituted indazoles and offers distinct physicochemical properties relevant to drug discovery and chemical synthesis .

Why 3,4-Dibromo-6-hydroxy (1H)indazole Cannot Be Substituted by Generic Indazole Analogs


The specific 3,4-dibromo-6-hydroxy substitution pattern on the indazole core is not interchangeable with mono-bromo, non-halogenated, or differently substituted indazole analogs. This unique arrangement of electron-withdrawing bromine atoms and a hydrogen bond-donating hydroxyl group significantly alters the compound's physicochemical properties, including a substantially higher predicted boiling point and density compared to 6-hydroxyindazole (CAS 23244-88-4) or 3,4-dibromo-1H-indazole (CAS 885521-68-6) [1]. These differences can directly influence solubility, stability, and reactivity in downstream chemical transformations, making generic substitution scientifically unsound and potentially leading to synthetic failure or altered biological outcomes .

Quantitative Differentiation of 3,4-Dibromo-6-hydroxy (1H)indazole: Evidence-Based Comparison with Key Analogs


Boiling Point: 3,4-Dibromo-6-hydroxy (1H)indazole vs. 3,4-Dibromo-1H-indazole and 6-Hydroxyindazole

3,4-Dibromo-6-hydroxy (1H)indazole exhibits a significantly higher predicted boiling point (464.5±40.0 °C at 760 mmHg) compared to its direct comparator 3,4-dibromo-1H-indazole (390.8±22.0 °C at 760 mmHg) and the parent scaffold 6-hydroxyindazole (366.5±15.0 °C at 760 mmHg) [1]. This increase of ~74 °C and ~98 °C respectively is attributed to the presence of the 6-hydroxyl group, which enables intermolecular hydrogen bonding absent in the 3,4-dibromo analog, and the additional electron-withdrawing bromines absent in 6-hydroxyindazole [2].

physicochemical properties boiling point thermal stability

Density: 3,4-Dibromo-6-hydroxy (1H)indazole vs. 3,4-Dibromo-1H-indazole and 6-Hydroxyindazole

The predicted density of 3,4-Dibromo-6-hydroxy (1H)indazole (2.3±0.1 g/cm³) is higher than that of 3,4-dibromo-1H-indazole (2.2±0.1 g/cm³) and markedly greater than that of 6-hydroxyindazole (1.434±0.06 g/cm³) [1]. The increased density compared to 3,4-dibromo-1H-indazole is due to the 6-hydroxyl group promoting more efficient crystal packing via hydrogen bonding. The substantial difference relative to 6-hydroxyindazole is driven by the high atomic mass of the two bromine atoms [2].

physicochemical properties density molecular packing

Synthetic Utility: 3,4-Dibromo-6-hydroxy (1H)indazole as a Functionalizable Scaffold for Kinase Inhibitor Design

While 6-hydroxyindazole is a common scaffold, the 3,4-dibromo substitution in this compound is a strategic feature for building more complex, patentable structures. The bromine atoms at the 3- and 4-positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the sequential introduction of diverse aryl or heteroaryl groups [1]. In contrast, 6-hydroxyindazole lacks these synthetic handles, requiring additional steps for functionalization . This pattern is analogous to intermediates used in the synthesis of JNK and other kinase inhibitors, where a halogenated indazole core is elaborated to achieve target potency and selectivity [2].

medicinal chemistry kinase inhibitors synthetic intermediate JNK inhibitors

High-Value Application Scenarios for 3,4-Dibromo-6-hydroxy (1H)indazole Based on Differential Evidence


High-Temperature or Distillation-Based Purification Processes

Given its exceptionally high predicted boiling point of ~464.5 °C compared to related indazoles (e.g., ~391 °C for 3,4-dibromo-1H-indazole), 3,4-Dibromo-6-hydroxy (1H)indazole is more suitable for applications or synthetic sequences that involve high-temperature conditions. This property ensures the compound remains stable and non-volatile during reactions that may cause simpler indazoles to boil off or decompose, thereby preventing material loss and ensuring reaction integrity [1].

Advanced Medicinal Chemistry Scaffold for Lead Optimization

This compound serves as an advanced synthetic intermediate for the development of kinase inhibitors or other small-molecule therapeutics. The presence of two bromine handles (C3 and C4) allows for rapid library synthesis via sequential palladium-catalyzed cross-coupling reactions. This is a distinct advantage over non-halogenated or mono-brominated indazoles, enabling chemists to efficiently probe multiple vectors of the indazole core to optimize target binding affinity and selectivity for programs targeting kinases like JNK [1].

Crystallography and Material Science Studies Requiring Dense Heterocycles

With a significantly higher predicted density (2.3 g/cm³) compared to 6-hydroxyindazole (1.43 g/cm³), this compound is an excellent candidate for studies focusing on heavy-atom effects in crystal packing. Its high density, driven by the two bromine atoms, can be leveraged in X-ray crystallography for phasing (SAD/MAD) when it is incorporated as part of a protein-ligand complex, or in material science research exploring novel crystalline architectures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-6-hydroxy (1H)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.